ONO-7746
Description
ONO-7746 is a novel, orally administered small-molecule thrombopoietin (TPO) receptor agonist targeting the TPO receptor (TPOR; c-Mpl), a cytokine receptor critical for megakaryocyte proliferation and platelet production .
Key pharmacological attributes include:
- Mechanism: Binds to TPOR, activating downstream signaling pathways to promote megakaryocyte differentiation and platelet production without altering endogenous TPO levels or platelet function .
- Dosing: Effective at low doses (1–10 mg/day for 14 days in multiple-dose studies) , with platelet counts peaking between Days 12–17 and returning to baseline by Day 42 .
- Safety: Well-tolerated in healthy subjects, though high doses (10 mg/day) transiently elevated platelet counts beyond 500 × 10⁹/L in some individuals .
Properties
Molecular Formula |
C32H63NO6S2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
ONO7746; ONO 7746; ONO-7746; NIP022.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct data on structurally or functionally analogous TPO receptor agonists, ONO-7746 can be contextualized within its pharmacological class and compared to compounds with overlapping therapeutic goals.
Pharmacokinetic and Efficacy Comparisons
Data from single- and multiple-dose studies highlight ONO-7746’s unique profile:
| Parameter | ONO-7746 (10 mg/day) | Placebo |
|---|---|---|
| Peak Platelet Increase | 145.9% from baseline | 17.4% from baseline |
| Time to Peak | Days 12–17 | N/A |
| Platelet Function | No significant change | No change |
| Adverse Events | Transient thrombocytosis (>500 × 10⁹/L) | None reported |
Source: Multiple-dose study data
Structural Analogs
lists benzo[b]thiophene derivatives (e.g., 7-bromobenzo[b]thiophene-2-carboxylic acid) with high structural similarity scores (0.85–0.93). While these compounds share a heterocyclic core, their functional relevance to TPOR agonism remains unconfirmed in the provided data .
Other ONO Series Compounds
Their structural complexity and divergent mechanisms preclude direct comparison with ONO-7746 .
Research Findings and Limitations
- Gaps : The evidence lacks data on direct comparators (e.g., eltrombopag, avatrombopag), limiting mechanistic or clinical cross-comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
